Several pyridazine derivatives have been identified as potent antihypertensive agents. For example, 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives have shown significant antihypertensive activity, comparable to that of hydralazine, by inducing direct relaxation of vascular smooth muscle4. This suggests their potential use in the treatment of hypertension.
Pyridazine derivatives have also been found to possess herbicidal activities. Novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to exhibit excellent herbicidal activities at low doses, highlighting their potential application in agriculture2.
Some pyridazine derivatives have been synthesized to study their potential pharmacological activity in the mammalian central and peripheral nervous system. Compounds such as 3-methoxy-6-phenoxy(substituted phenoxy and naphthyloxy)-2-phenylimidazo[1,2-b]pyridazines have been reported to show activity at receptors for the benzodiazepine class of drugs7.
The antibacterial activities of pyridazine derivatives have also been explored. For instance, novel thieno[2,3-c]pyridazines have been synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material and evaluated for their antibacterial properties10.
New pyridazinyl hydrazones have been described as inhibitors of tyrosine hydroxylase (TH) and dopamine β-hydroxylase (DBH), enzymes involved in catecholamine synthesis. These inhibitors could have implications for conditions related to catecholamine neurotransmitters9.
The compound is identified by the CAS number 18772-76-4 and is categorized as a hydrazinopyridazine derivative. Hydrazinopyridazines are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties. The presence of the p-anisyl group enhances its lipophilicity, potentially influencing its biological interactions and therapeutic applications.
The synthesis of 3-(p-Anisyl)-6-hydrazinopyridazine typically involves the reaction of appropriate hydrazine derivatives with substituted pyridazines. A common method includes:
This method allows for high yields and purity of the target compound, which can be confirmed by techniques such as NMR and mass spectrometry .
The molecular formula of 3-(p-Anisyl)-6-hydrazinopyridazine is C11H12N4, indicating that it contains 11 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms.
The molecular structure can be visualized using computational chemistry software, providing insights into bond lengths and angles that are crucial for understanding reactivity and interaction with biological targets.
3-(p-Anisyl)-6-hydrazinopyridazine participates in various chemical reactions typical for hydrazones and heterocycles:
These reactions are significant in synthesizing derivatives that may exhibit enhanced biological activities .
The mechanism of action of 3-(p-Anisyl)-6-hydrazinopyridazine is primarily linked to its interactions with biological targets such as enzymes or receptors involved in inflammatory processes.
These properties are critical for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
3-(p-Anisyl)-6-hydrazinopyridazine has several promising applications:
3-(p-Anisyl)-6-hydrazinopyridazine is a nitrogen-containing heterocyclic compound with the systematic IUPAC name [6-(4-methoxyphenyl)pyridazin-3-yl]hydrazine. Its molecular formula is C₁₁H₁₂N₄O, corresponding to a molecular weight of 216.24 g/mol and a monoisotopic exact mass of 216.1011 Da [3]. The chemical structure integrates two distinct moieties:
The canonical SMILES representation is COc1ccc(cc1)c2ccc(NN)nn2
, which explicitly defines the connectivity of the methoxyphenyl group (p-anisyl), the pyridazine ring, and the hydrazine substituent. The InChIKey VAJCSPZKMVQIAP-UHFFFAOYSA-N
provides a unique identifier for database searches [3]. Crystallographic data for this specific compound remains unreported, but analogous hydrazinopyridazines exhibit planar configurations stabilized by intramolecular hydrogen bonding involving the hydrazino group and adjacent ring nitrogen atoms [9].
Table 1: Molecular Attributes of 3-(p-Anisyl)-6-hydrazinopyridazine
Property | Value |
---|---|
IUPAC Name | [6-(4-Methoxyphenyl)pyridazin-3-yl]hydrazine |
CAS Registry Number | 18772-76-4 |
Molecular Formula | C₁₁H₁₂N₄O |
Molecular Weight | 216.24 g/mol |
Exact Mass | 216.1011 Da |
SMILES | COc1ccc(cc1)c2ccc(NN)nn2 |
Substituent Effects on Reactivity:
The compound emerged indirectly through research into pyridazine-based bioactive molecules. While its exact discovery timeline is undocumented, its synthesis aligns with methodologies established for hydrazinopyridazine derivatives. These typically involve nucleophilic displacement reactions where hydrazine attacks halogenated precursors (e.g., 3-(p-anisyl)-6-chloropyridazine) under reflux conditions [3] [4]. Commercial availability as a "custom synthesis" product (e.g., Product Code TRC-A674000) underscores its role as a research intermediate rather than a final drug entity [3].
Key applications in drug discovery:
Table 2: Historical Context in Pyridazine-Based Drug Development
Drug Name | Core Pyridazine Element | Therapeutic Application | Approval/Status |
---|---|---|---|
Relugolix | 3-Aminopyridazine | Gonadotropin-releasing hormone antagonist (Prostate cancer) | FDA Approved (2020) |
Deucravacitinib | 3-Aminopyridazine | Allosteric TYK2 inhibitor (Psoriasis) | FDA Approved (2022) |
Risdiplam | Imidazo[1,2-b]pyridazine | SMN2 splicing modifier (Spinal muscular atrophy) | FDA Approved (2020) |
SLU-2633 (Research) | [1,2,4]Triazolo[4,3-b]pyridazine | Anti-Cryptosporidial agent | Preclinical |
Spectral Characteristics:While experimental spectral data (FT-IR, NMR) for 3-(p-Anisyl)-6-hydrazinopyridazine is limited in public literature, predictions based on analogous compounds and computational methods (DFT) reveal:
Thermal and Solubility Behavior:
Electronic Properties and Tautomerism:
Table 3: Calculated Physicochemical Parameters
Property | Estimated Value/Range | Significance |
---|---|---|
Topological Polar Surface Area (TPSA) | ~75 Ų | Indicates high hydrogen-bonding capacity; moderate membrane permeability |
Calculated LogP (cLogP) | 1.0 - 1.5 | Moderate lipophilicity; influences passive diffusion |
Dipole Moment | >4.0 D | Strong intermolecular interactions; impacts crystal packing and solubility |
pKa (Hydrazino NH₂) | ~7.5 - 8.5 | Moderate basicity; protonation state pH-dependent |
pKa (Pyridazine N) | ~2.0 | Weak basicity; protonation likely only under strong acid |
Solid-State and Optical Properties:Crystals of related hydrazinopyridazines often exhibit strong intermolecular hydrogen bonding networks (N-H···N, N-H···O) and π-π stacking interactions driven by the high dipole moment. These interactions govern solid-state stability and melting behavior. The conjugated system (anisyl-pyridazine-hydrazine) suggests potential UV-Vis absorption maxima around 280–320 nm and weak fluorescence, properties useful for analytical detection [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7